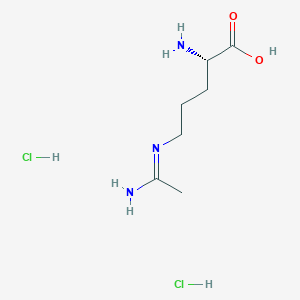

L-Nio dihydrochloride

Vue d'ensemble

Description

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has Ki values of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .

Synthesis Analysis

L-NIO dihydrochloride is an inhibitor of nitric oxide (NO) synthase. It inhibits iNOS, eNOS, and nNOS and is active in vivo . It is a more potent inhibitor of endothelial nitric oxide synthase compared to other arginine analogs such as L-NAME and L-NMMA .Molecular Structure Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Chemical Reactions Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Applications De Recherche Scientifique

Catalytic Properties in Environmental Applications

Nickel oxide (NiO), similar in composition to L-Nio dihydrochloride, has shown significant promise in environmental applications. For instance, NiO has demonstrated a substantial improvement in the degradation and mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) in reaction with ozone. This indicates NiO's potential as a catalyst in the degradation of refractory compounds, showcasing its role in environmental remediation processes (Rodríguez et al., 2013).

Medical Research: Cancer Treatment

In the field of medical research, L-Nio dihydrochloride has been studied for its effects on cancer cells. Specifically, it has been used in combination with other drugs to investigate its impact on colorectal cancer cell proliferation and apoptosis. This research highlights the potential of L-Nio dihydrochloride in cancer treatment, particularly in enhancing the effects of other anti-cancer drugs (Altun et al., 2013).

Biomedical Applications: Sensor Development

L-Nio dihydrochloride's properties have been leveraged in the development of biomedical sensors. For instance, the creation of an enzyme-mimicking NiO@Au nanocomposite for the sensitive electrochemical detection of lactic acid in human serum and urine illustrates its utility in biomedical diagnostics. This indicates the compound's potential in developing advanced, sensitive, and specific sensors for medical diagnostics (Maduraiveeran & Chen, 2021).

Energy Applications: Biohydrogen Production

In energy research, NiO has been utilized to enhance biohydrogen production. Studies have shown that the addition of NiO nanoparticles can significantly increase hydrogen yield and specific hydrogen production rate, highlighting its potential role in sustainable energy production (Gadhe et al., 2015).

Electronic and Optoelectronic Applications

L-Nio dihydrochloride and related compounds have found applications in the field of electronics and optoelectronics. For example, research into lithium-doped nickel oxide (L-NiO) films for their high transmittance and impressive electrical conductivity has demonstrated their potential in developing transparent conductive films for various electronic applications (Wu & Shih, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

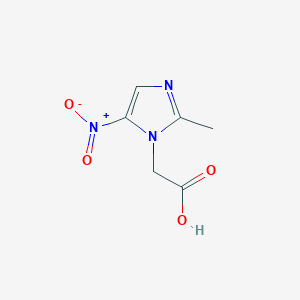

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Nio dihydrochloride | |

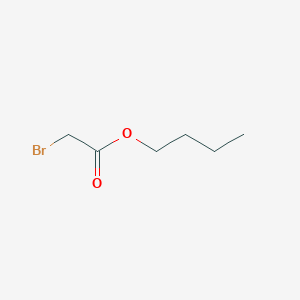

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

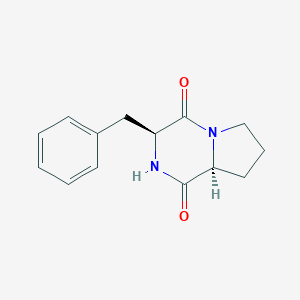

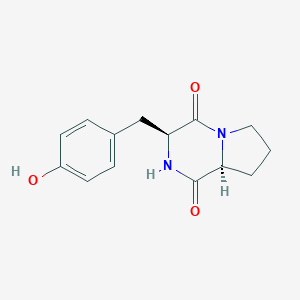

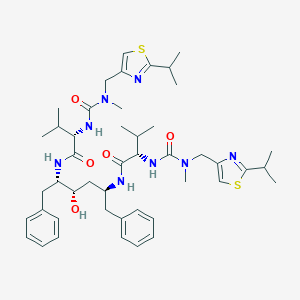

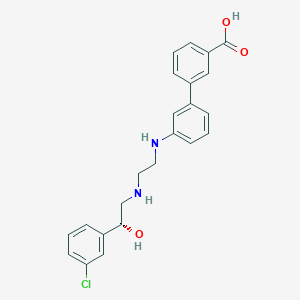

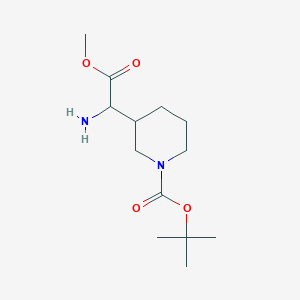

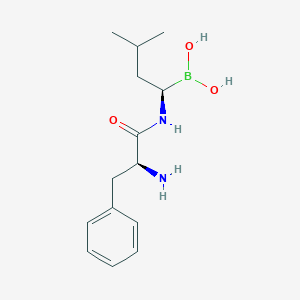

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)

![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)